molecular formula C14H11N5O2S3 B10877200 N'-(2-{[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)thiophene-2-carbohydrazide

N'-(2-{[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)thiophene-2-carbohydrazide

Cat. No.: B10877200
M. Wt: 377.5 g/mol
InChI Key: MICGSXDUPVAYOB-UHFFFAOYSA-N
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Description

N’~2~-(2-{[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)-2-THIOPHENECARBOHYDRAZIDE is a complex organic compound that features a unique combination of heterocyclic structures, including pyridine, thiadiazole, and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~2~-(2-{[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)-2-THIOPHENECARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-pyridyl-1,3,4-thiadiazole-2-thiol with acetic anhydride to form the acetylated intermediate. This intermediate is then reacted with 2-thiophenecarbohydrazide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N’~2~-(2-{[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)-2-THIOPHENECARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The thiol group in the thiadiazole ring can be oxidized to form disulfides or sulfoxides.

    Reduction: The nitro group in the pyridine ring can be reduced to an amine.

    Substitution: The hydrogen atoms in the thiophene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine or chlorinating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while reduction of the nitro group can produce amines.

Scientific Research Applications

N’~2~-(2-{[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)-2-THIOPHENECARBOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’~2~-(2-{[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)-2-THIOPHENECARBOHYDRAZIDE involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include the disruption of cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    N’~2~-(2-{[5-(2-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)-2-THIOPHENECARBOHYDRAZIDE: Similar structure but with a different position of the pyridyl group.

    N’~2~-(2-{[5-(3-PYRIDYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)-2-THIOPHENECARBOHYDRAZIDE: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.

Uniqueness

The uniqueness of N’~2~-(2-{[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)-2-THIOPHENECARBOHYDRAZIDE lies in its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H11N5O2S3

Molecular Weight

377.5 g/mol

IUPAC Name

N'-[2-[(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]thiophene-2-carbohydrazide

InChI

InChI=1S/C14H11N5O2S3/c20-11(16-17-12(21)10-4-2-6-22-10)8-23-14-19-18-13(24-14)9-3-1-5-15-7-9/h1-7H,8H2,(H,16,20)(H,17,21)

InChI Key

MICGSXDUPVAYOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(S2)SCC(=O)NNC(=O)C3=CC=CS3

Origin of Product

United States

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